FP Receptor Binding Affinity: 15(S)-Latanoprost vs. Latanoprost Free Acid
15(S)-Latanoprost free acid exhibits an FP receptor binding IC50 of 24 nM, representing a 6.7-fold lower affinity than latanoprost free acid (IC50 = 3.6 nM) when tested in the same assay system using cat iris sphincter muscle .
| Evidence Dimension | FP receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Latanoprost free acid, IC50 = 3.6 nM |
| Quantified Difference | 6.7-fold lower affinity (higher IC50) |
| Conditions | Radioligand binding assay using cat iris sphincter muscle membrane preparations |
Why This Matters
This quantitative difference confirms that 15(S)-latanoprost cannot serve as a functional substitute for latanoprost free acid in FP receptor activation studies and must be procured as a distinct, characterized reference standard.
